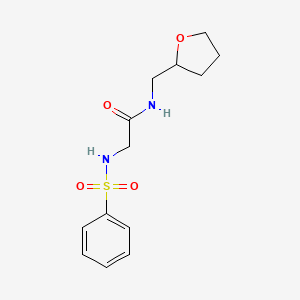![molecular formula C24H22FN3O4S B4066471 methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate](/img/structure/B4066471.png)
methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate
Overview
Description
Methyl [(3-cyano-4-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-1,4-dihydro-2-pyridinyl)thio]acetate is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 467.13150553 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorophenyl Compounds in Structural Analysis
Research on compounds with fluorophenyl groups, similar to the one , has contributed to understanding molecular interactions and crystal structures. For example, studies on monofluorinated small molecules, including those with fluorophenyl groups, have elucidated their crystal packing and hydrogen bonding patterns, which are essential for designing molecules with desired physical and chemical properties (Burns & Hagaman, 1993).
Electrophilic Substitution Reactions
Compounds containing cyano and methoxycarbonyl substituents, akin to the discussed chemical, are investigated for their reactivity and role in electrophilic substitution reactions. These reactions are fundamental in synthetic organic chemistry for constructing complex molecules. The stabilization of radicals by cyano and methoxycarbonyl groups, especially in pyridinyl radicals, has been a subject of study, providing insights into the design of stable radical species for various applications (Katritzky & Soti, 1974).
Applications in Heterocyclic Chemistry
The structure of the compound suggests its potential utility in heterocyclic chemistry, where it may serve as a precursor or intermediate in synthesizing novel heterocycles. Heterocyclic compounds are crucial in pharmaceuticals, agrochemicals, and materials science. Studies on similar compounds have led to the development of new synthetic methods and the discovery of compounds with antimicrobial activities (Wardkhan et al., 2008).
Fluorescent Properties and Sensing Applications
Compounds with methoxy and cyano groups have been explored for their fluorescent properties, which are invaluable in chemical sensing and molecular imaging. The electronic structure afforded by these groups can lead to compounds that exhibit intense fluorescence, useful for developing fluorescent probes and sensors (Matsui et al., 1992).
Properties
IUPAC Name |
methyl 2-[[3-cyano-4-(2-fluorophenyl)-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c1-14-21(23(30)28-18-10-6-7-11-19(18)31-2)22(15-8-4-5-9-17(15)25)16(12-26)24(27-14)33-13-20(29)32-3/h4-11,22,27H,13H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPWYUUWXGQFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)OC)C#N)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-{[2-(benzylamino)-2-oxoethyl]thio}-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4066391.png)

![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4066406.png)
![1-(2-methylphenyl)-4-[1-(3-phenoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B4066410.png)
![1-(3,4-dichlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B4066418.png)
![2-[[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)amino]methyl]phenol;hydrochloride](/img/structure/B4066419.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,3-dimethylbutanamide](/img/structure/B4066423.png)

![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B4066435.png)



![2-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4066489.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4066497.png)
